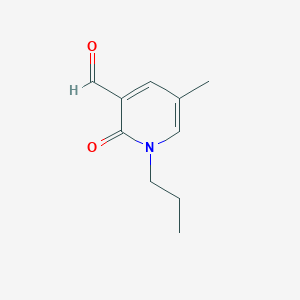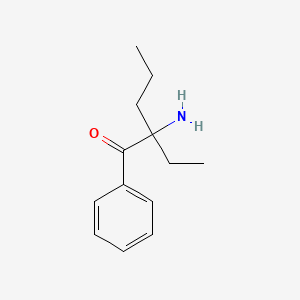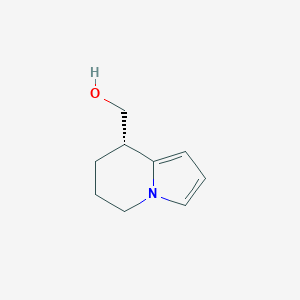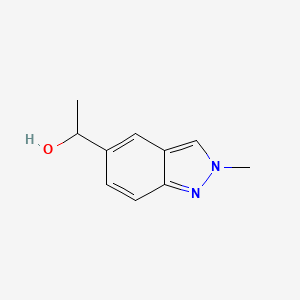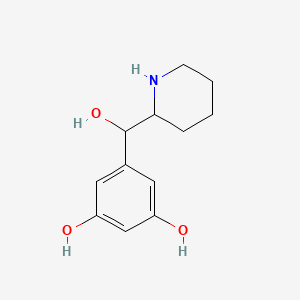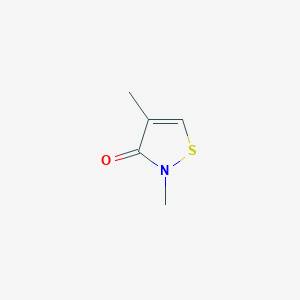
2,4-Dimethyl-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylisothiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen in its structure. It is known for its antimicrobial properties and is used in various industrial applications, including as a preservative in personal care products and paints.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylthiosemicarbazide with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired isothiazolone ring.
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethylisothiazol-3(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dimethylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth in various settings.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent in pharmaceutical formulations.
Industry: Utilized as a preservative in personal care products, paints, and coatings to prevent microbial contamination.
Mechanism of Action
The antimicrobial activity of 2,4-Dimethylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets various molecular pathways, leading to the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Isothiazol-3(2H)-one: A parent compound with similar antimicrobial properties.
2-Methylisothiazol-3(2H)-one: A derivative with one methyl group, also used as a preservative.
4,5-Dichloro-2-methylisothiazol-3(2H)-one: A chlorinated derivative with enhanced antimicrobial activity.
Uniqueness
2,4-Dimethylisothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and efficacy as an antimicrobial agent compared to its analogs.
Properties
CAS No. |
152509-35-8 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2,4-dimethyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H7NOS/c1-4-3-8-6(2)5(4)7/h3H,1-2H3 |
InChI Key |
RWZBSRKRYSOIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSN(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)

